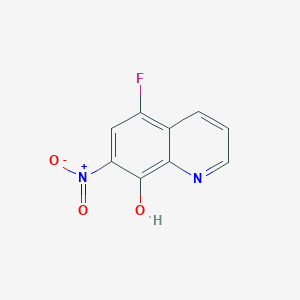

5-Fluoro-7-nitroquinolin-8-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-フルオロ-7-ニトロキノリン-8-オール: は、分子式がC9H5FN2O3 、分子量が208.15 g/mol のフッ素化キノリン誘導体です . この化合物は、多様な生物学的活性と医薬品化学における応用で知られるキノリンの広いクラスに属しています .

2. 製法

合成経路と反応条件: 環化反応や環状付加反応、ハロゲン原子の置換、直接フッ素化など、さまざまな合成法が用いられます .

工業生産法: この化合物の工業生産法は、高収率と高純度を確保するために、制御された条件下で、大規模な環化反応を含む場合があります。 遷移金属触媒と、溶媒なし反応やマイクロ波照射などのグリーンケミストリーの原理を使用することで、生産プロセスの効率性と持続可能性を高めることができます .

準備方法

Synthetic Routes and Reaction Conditions: Various synthetic methods can be employed, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of transition metal catalysts and green chemistry principles, such as solvent-free reactions and microwave irradiation, can enhance the efficiency and sustainability of the production process .

化学反応の分析

反応の種類: 5-フルオロ-7-ニトロキノリン-8-オールは、次のようないくつかの種類の化学反応を起こします。

酸化: この反応では、追加の官能基を導入したり、既存の官能基を修飾したりできます。

還元: この反応では、ニトロ基をアミノ基に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: パラジウム触媒の存在下での水素ガスや水素化ホウ素ナトリウムなどの還元剤を使用できます。

主な生成物: これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ニトロ基の還元によって、5-フルオロ-7-アミノキノリン-8-オールが生成されます .

4. 科学研究への応用

化学: 化学において、5-フルオロ-7-ニトロキノリン-8-オールは、より複雑な分子の合成のためのビルディングブロックとして使用されています。 そのユニークな構造は、さまざまな官能基化を可能にするため、合成有機化学において価値があります .

生物学: 生物学的研究では、この化合物は酵素阻害剤としての可能性と、生体高分子との相互作用について研究されています。 フッ素化された構造は、結合親和性と特異性を高めることができます .

医学: 医薬品として、5-フルオロ-7-ニトロキノリン-8-オールとその誘導体は、抗菌活性、抗ウイルス活性、抗がん活性について研究されています。 フッ素の組み込みは、これらの化合物の生物学的活性と代謝安定性をしばしば高めます .

工業: 工業部門では、この化合物は、液晶や染料などの材料の開発に使用されています。 その独特の光学特性は、電子工学やフォトニクスにおけるさまざまな用途に適しています .

科学的研究の応用

Chemistry: In chemistry, 5-Fluoro-7-nitroquinolin-8-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Its fluorinated structure can enhance binding affinity and specificity .

Medicine: Medicinally, this compound and its derivatives are explored for their antibacterial, antiviral, and anticancer activities. The incorporation of fluorine often enhances the biological activity and metabolic stability of these compounds .

Industry: In the industrial sector, this compound is used in the development of materials such as liquid crystals and dyes. Its unique optical properties make it suitable for various applications in electronics and photonics .

作用機序

5-フルオロ-7-ニトロキノリン-8-オールの作用機序は、酵素やDNAなどの特定の分子標的との相互作用を伴います。 フッ素原子は、化合物がこれらの標的に結合する能力を高め、酵素活性の阻害またはDNAプロセスの破壊につながります . これは、特定の生物学的状況に応じて、抗菌効果または抗がん効果をもたらす可能性があります .

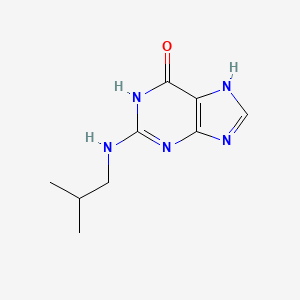

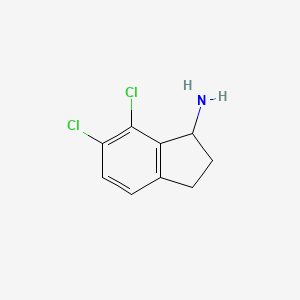

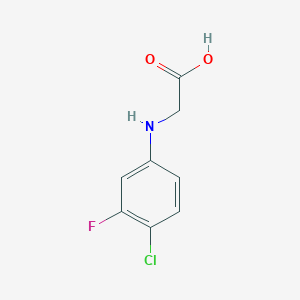

類似化合物との比較

類似化合物:

7-フルオロ-4-(ジエチルアミノ-1-メチルブチルアミノ)キノリン: 抗マラリア活性で知られています.

メフロキン: キノリンと類似の構造を持つ別の抗マラリア薬.

ブレキナー: 移植医療で使用される抗悪性腫瘍薬.

独自性: 5-フルオロ-7-ニトロキノリン-8-オールは、その独特の置換パターンによってユニークであり、これは独特の化学的および生物学的特性を付与します。 フッ素基とニトロ基の両方が存在することは、その反応性とさまざまな用途の可能性を高めます .

特性

CAS番号 |

18472-02-1 |

|---|---|

分子式 |

C9H5FN2O3 |

分子量 |

208.15 g/mol |

IUPAC名 |

5-fluoro-7-nitroquinolin-8-ol |

InChI |

InChI=1S/C9H5FN2O3/c10-6-4-7(12(14)15)9(13)8-5(6)2-1-3-11-8/h1-4,13H |

InChIキー |

WJOHCSADJQUMCX-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)[N+](=O)[O-])F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azaspiro[5.5]undecan-3-amine hydrochloride](/img/structure/B11897521.png)

![1H-Pyrazolo[3,4-d]pyrimidine, 4-(methylthio)-1-(2-propynyl)-](/img/structure/B11897537.png)

![2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11897539.png)

![(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11897540.png)